Maysine
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Overview
Description
Maysine is a natural macrocyclic compound known for its potent biological activities It belongs to the ansa-macrocyclic family and is structurally related to maytansine, a well-known antitumor agent
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of maysine involves a convergent approach, where three major fragments are prepared separately and then coupled together. The synthesis includes the preparation of the western zone, the southern zone, and the northeastern zone in enantiomerically pure form. These components are then coupled through appropriate functionalities to form the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Maysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Maysine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to develop new synthetic methodologies and understand reaction mechanisms.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with various biological effects.
Industry: this compound’s unique chemical structure makes it a valuable compound in the development of new materials and chemical processes.
Mechanism of Action
Maysine exerts its effects primarily by targeting microtubules, which are essential components of the cell’s cytoskeleton. It inhibits microtubule polymerization, leading to mitotic arrest and cell death. This mechanism is similar to that of maytansine, a related compound. This compound binds to microtubules with high affinity, disrupting their dynamic instability and preventing proper cell division .
Comparison with Similar Compounds
Maysine is structurally related to several other ansa-macrocyclic compounds, including:
Maytansine: Both this compound and maytansine inhibit microtubule polymerization, but this compound has unique structural features that may confer different biological activities.
N-methylmaysenine: This compound is a congener of this compound and shares similar biological activities but differs in its chemical structure.
This compound’s uniqueness lies in its specific structural features and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
52978-28-6 |
---|---|
Molecular Formula |
C28H35ClN2O7 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
(6Z,16E,18E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-6,10,12,14(26),16,18-hexaene-8,23-dione |
InChI |
InChI=1S/C28H35ClN2O7/c1-16-8-7-9-22(36-6)28(34)15-21(37-26(33)30-28)17(2)25-27(3,38-25)11-10-23(32)31(4)19-13-18(12-16)14-20(35-5)24(19)29/h7-11,13-14,17,21-22,25,34H,12,15H2,1-6H3,(H,30,33)/b9-7+,11-10-,16-8+ |
InChI Key |
PDXPLYCPNXZSAL-ZBLADFMISA-N |
Isomeric SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)/C=C\C4(C1O4)C)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C=CC4(C1O4)C)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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